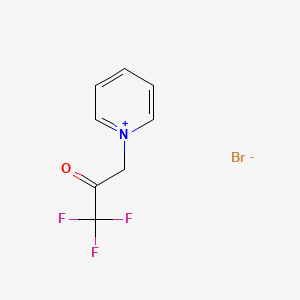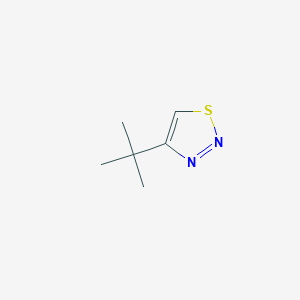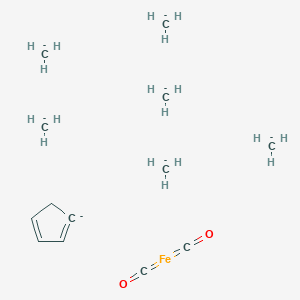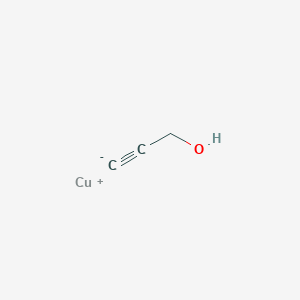
Docosyl heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosyl heptadecanoate, also known as heptadecanoic acid docosyl ester, is a chemical compound with the molecular formula C39H78O2. It is an ester formed from the reaction of docosanol (a 22-carbon aliphatic alcohol) and heptadecanoic acid (a 17-carbon saturated fatty acid). This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosyl heptadecanoate can be synthesized through esterification, where docosanol reacts with heptadecanoic acid in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. The general reaction is as follows:
Docosanol+Heptadecanoic Acid→Docosyl Heptadecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as distillation to remove water and other by-products. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Docosyl heptadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and heptadecanoic acid.
Oxidation: The ester group can be oxidized under specific conditions to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Docosanol and heptadecanoic acid.
Oxidation: Corresponding acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Docosyl heptadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based studies.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of docosyl heptadecanoate involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and stability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecanoic Acid: A saturated fatty acid with similar chain length but lacks the ester functional group.
Docosanol: A long-chain aliphatic alcohol used in antiviral treatments.
Stearic Acid: Another long-chain fatty acid with similar properties but different chain length.
Uniqueness
Docosyl heptadecanoate is unique due to its combination of a long aliphatic chain and an ester functional group. This combination imparts specific physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
42218-25-7 |
|---|---|
Formule moléculaire |
C39H78O2 |
Poids moléculaire |
579.0 g/mol |
Nom IUPAC |
docosyl heptadecanoate |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38-41-39(40)37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
FSOWIQTZALIXKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
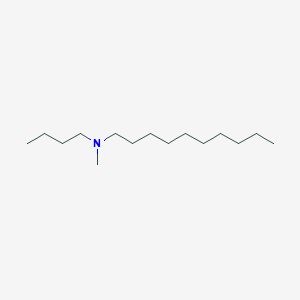
![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
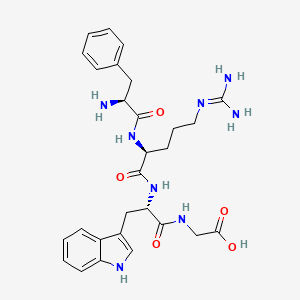

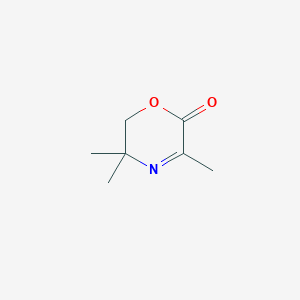

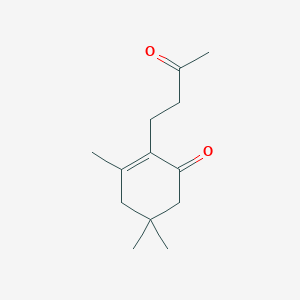
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

